molecular formula C13H8F2O3 B6374393 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol CAS No. 1261998-30-4

5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol

Cat. No.: B6374393
CAS No.: 1261998-30-4
M. Wt: 250.20 g/mol
InChI Key: QOPQSBYWOGVNTI-UHFFFAOYSA-N
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Description

5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol is a chemical compound that has garnered attention in various scientific research fields due to its unique properties and potential applications. This compound is characterized by the presence of fluorine atoms and carboxylic acid groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by carboxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The fluorine atoms and carboxylic acid groups play a crucial role in its binding affinity and reactivity. These interactions can modulate various biochemical processes, making the compound valuable in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Carboxy-5-fluorophenyl)-2-methylphenol
  • 5-(3-Carboxy-5-fluorophenyl)-2-formylphenol
  • 3-(3-Carboxy-5-fluorophenyl)-5-fluorobenzoic acid

Uniqueness

Compared to similar compounds, 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol stands out due to its specific arrangement of fluorine atoms and carboxylic acid groups. This unique structure imparts distinct chemical and physical properties, making it particularly useful in specialized applications.

Properties

IUPAC Name

3-fluoro-5-(4-fluoro-3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-10-4-8(3-9(5-10)13(17)18)7-1-2-11(15)12(16)6-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPQSBYWOGVNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684394
Record name 4',5-Difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-30-4
Record name 4',5-Difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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